

Application Notes and Protocols: DPPH Assay for Assessing Antioxidant Properties of Peptides

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Compound of Interest

Compound Name: *1,1-Diphenyl-2-picrylhydrazine*

Cat. No.: *B155456*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, rapid, and cost-effective method for evaluating the antioxidant capacity of various compounds, including peptides.^{[1][2][3]} This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.^{[2][3]} The reduction of the DPPH radical is visually monitored by a color change from deep violet to pale yellow, which is quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.^{[1][2][3]} This method is particularly valuable in the preliminary screening of peptides for their potential as antioxidant agents in the pharmaceutical, cosmetic, and food industries.^[4]

Principle of the DPPH Assay

The DPPH radical is a stable free radical due to the delocalization of its spare electron over the entire molecule, which prevents dimerization.^[5] This delocalization also gives it a deep violet color, with a maximum absorbance around 517 nm.^{[1][5]} When a peptide with antioxidant properties (an H-donor) is introduced, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H.^{[1][2][5]} This reduction results in the loss of the violet color, and the extent of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured.^[2] The antioxidant activity of the peptide is thus determined by measuring the decrease in absorbance of the DPPH solution in the presence of the peptide.

There are three primary mechanisms by which an antioxidant can scavenge the DPPH radical:

- Single-Step Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.[6]
- Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, followed by the transfer of a proton.[6]
- Sequential Proton Loss Electron Transfer (SPLLET): The antioxidant first loses a proton, and then transfers an electron to the DPPH radical.[6]

Experimental Protocols

This section provides a detailed methodology for performing the DPPH assay to assess the antioxidant properties of peptides.

Materials and Reagents

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (analytical grade)
- Peptide samples of interest
- Positive control (e.g., Ascorbic acid, Glutathione (GSH), or Trolox)[4][7]
- 96-well microplate or quartz cuvettes
- Microplate reader or UV-Vis spectrophotometer
- Pipettes and tips
- Volumetric flasks and other standard laboratory glassware
- Analytical balance

Preparation of Solutions

- DPPH Stock Solution (e.g., 0.1 mM): Dissolve an accurately weighed amount of DPPH in methanol or ethanol to prepare a stock solution. For example, to prepare a 0.1 mM solution, dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle and at 4°C to prevent degradation. It is recommended to prepare this solution fresh daily.[5]
- Peptide Sample Solutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., deionized water, buffer, or the same solvent used for the DPPH solution). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
- Positive Control Solutions: Prepare a stock solution and a series of dilutions of the positive control (e.g., Ascorbic acid, GSH, or Trolox) in the same manner as the peptide samples.

Assay Procedure (Microplate Method)

- Plate Setup: In a 96-well microplate, add a specific volume of the peptide sample solutions at different concentrations to individual wells (e.g., 100 μ L).
- Control Wells:
 - Blank: Add the solvent used for the peptide samples to a set of wells (e.g., 100 μ L).
 - Positive Control: Add the different concentrations of the positive control solution to another set of wells (e.g., 100 μ L).
- DPPH Addition: Add a specific volume of the DPPH working solution to all wells (e.g., 100 μ L).[7]
- Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[3][5][7]
- Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][3][5]

Data Analysis and Interpretation

- Calculation of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

- A_control is the absorbance of the DPPH solution without the sample (blank).
- A_sample is the absorbance of the DPPH solution with the peptide sample or positive control.[\[7\]](#)
- IC50 Value Determination: The IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.[\[3\]](#) To determine the IC50 value, plot the percentage of scavenging activity against the corresponding peptide concentrations. The IC50 value can then be calculated from the resulting dose-response curve. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

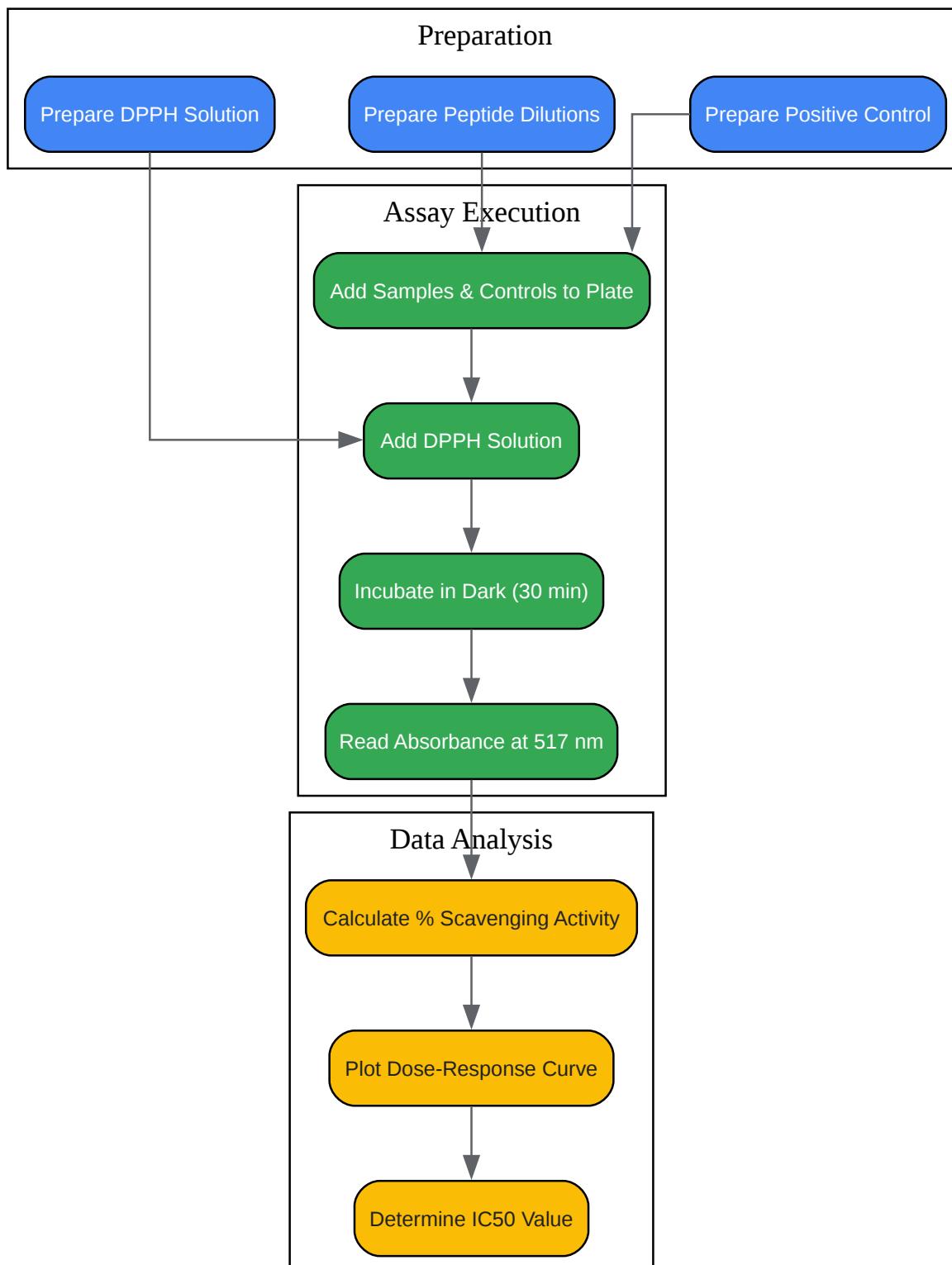
The quantitative data from DPPH assays on various peptides are summarized in the table below for easy comparison.

Peptide Sequence	Source	IC50 (mM)	Reference
SSGPPVPGPMGPM GPR	Skipjack tuna bone	3.149	[4]
GEQGSTGPAGF	Skipjack tuna bone	> 1.0	[4]
GFPGER	Skipjack tuna bone	> 1.0	[4]
YLVN	Pea Protein	-	[7]
EEHLCFR	Pea Protein	0.027 mg/mL	[7]
TFY	Pea Protein	-	[7]
GSH (Positive Control)	-	0.329	[4]
GSH (Positive Control)	-	0.081 mg/mL	[7]

Note: The antioxidant activity of peptides can be influenced by factors such as their amino acid composition, sequence, and molecular weight. For instance, the presence of amino acid residues like Tryptophan and Tyrosine is often associated with radical scavenging activity.[\[8\]](#)

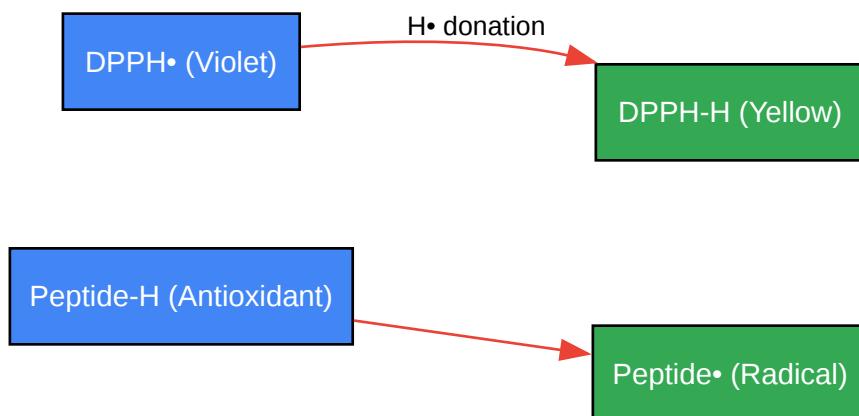
Visualizations

DPPH Assay Experimental Workflow

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A schematic workflow of the DPPH assay for assessing peptide antioxidant activity.

DPPH Radical Scavenging by an Antioxidant Peptide



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The chemical principle of DPPH radical scavenging by an antioxidant peptide.

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